

# Spectroscopic Characterization of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Cat. No.: B137811

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes expected spectroscopic data based on the analysis of its constituent chemical moieties: the 4-bromo-3-methylbenzoyl group and the pyrrolidine ring. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides detailed, standardized experimental protocols for acquiring such spectra. The information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry for the identification and characterization of this and structurally related molecules.

## Chemical Structure and Properties

- IUPAC Name: (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
- Molecular Formula: C<sub>12</sub>H<sub>14</sub>BrNO

- Molecular Weight: 268.15 g/mol
- CAS Number: 149105-15-7

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**. These predictions are derived from known spectral data of analogous structures, including substituted benzamides and N-acylpyrrolidines.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.3	m	3H	Aromatic protons
~3.6 - 3.4	t	4H	-N-CH <sub>2</sub> - (pyrrolidine)
~2.4	s	3H	Ar-CH <sub>3</sub>
~2.0 - 1.8	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> - (pyrrolidine)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (amide)
~140 - 120	Aromatic carbons
~48	-N-CH <sub>2</sub> - (pyrrolidine)
~25	-CH <sub>2</sub> -CH <sub>2</sub> - (pyrrolidine)
~23	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (ATR-FTIR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	Aromatic C-H stretch
~2970 - 2850	Medium	Aliphatic C-H stretch
~1640	Strong	C=O stretch (amide)
~1590, ~1480	Medium	Aromatic C=C stretch
~1430	Medium	-CH <sub>2</sub> - scissoring
~1030	Medium	C-Br stretch

## Mass Spectrometry (MS)

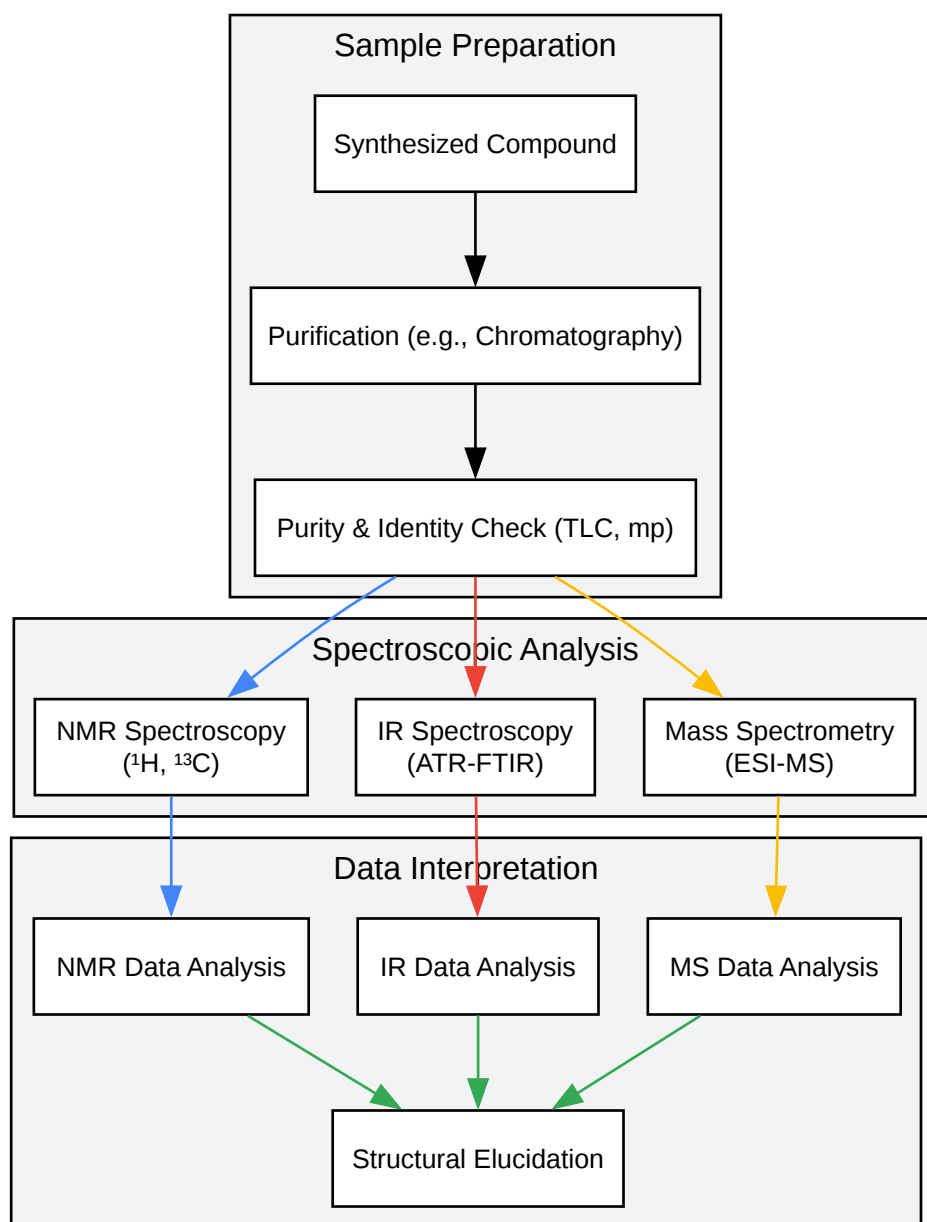
Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion	Notes
268.0, 270.0	[M+H] <sup>+</sup>	Isotopic pattern characteristic of one bromine atom (approx. 1:1 ratio).
290.0, 292.0	[M+Na] <sup>+</sup>	Isotopic pattern characteristic of one bromine atom (approx. 1:1 ratio).

## Experimental Protocols

### General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**.



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- To cite this document: BenchChem. [Spectroscopic Characterization of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137811#spectroscopic-characterization-of-4-bromo-3-methylphenylcarbonyl-pyrrolidine>]

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